Bms-911543 - 1271022-90-2

Bms-911543

Catalog Number: EVT-287411
CAS Number: 1271022-90-2
Molecular Formula: C23H28N8O
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-911543 is a functionally selective small-molecule inhibitor of Janus kinase 2 (JAK2) [, , , , ]. It belongs to the class of tyrosine kinase inhibitors (TKIs) and is primarily investigated for its potential in treating myeloproliferative neoplasms (MPNs) and other malignancies driven by constitutively active JAK2 signaling [, , , , , ]. BMS-911543 exhibits high selectivity for JAK2 over other JAK family members, minimizing the risk of immunosuppression associated with pan-JAK inhibitors [, , ].

Synthesis Analysis
  • Nickel-catalyzed C-N bond formation: This approach focuses on constructing the highly substituted 2-aminopyridine core of BMS-911543. The synthesis utilizes readily available starting materials and involves eight steps to achieve the final compound [, ].
  • Palladium-catalyzed C-H arylation: This method enables the efficient coupling of the pyrrole and imidazole fragments, crucial components of the BMS-911543 structure. This optimized commercial synthesis route significantly reduces the synthesis steps to six, starting from readily available materials [].
Molecular Structure Analysis
  • Nickel-mediated cyclization: This key step enables the formation of the central pyrrolopyridine core, showcasing the utility of nickel catalysis in heterocycle synthesis [].
  • Palladium-catalyzed C-H arylation: This reaction efficiently couples the pyrrole and imidazole fragments, highlighting the power of C-H activation strategies in constructing complex molecules [].
  • Amide bond formation: The final step in the synthesis involves coupling the carboxylic acid derivative with dicyclopropylamine. This step requires careful optimization due to the inherent instability of dicyclopropylamine [, ].
Mechanism of Action

BMS-911543 functions as a potent and reversible ATP-competitive inhibitor of JAK2 [, ]. By binding to the ATP-binding site of JAK2, it blocks the phosphorylation of downstream signaling proteins within the JAK-STAT pathway, particularly STAT5 [, , , ]. This inhibition disrupts the signaling cascade responsible for cell proliferation, survival, and cytokine production, ultimately leading to:

  • Inhibition of cell proliferation: BMS-911543 effectively inhibits the growth of mutated JAK2-expressing cell lines and primary progenitor cells from MPN patients [, , , ].
  • Reduction of inflammatory cytokine levels: Treatment with BMS-911543 effectively reduces the levels of inflammatory cytokines, such as IL-6, IL-15, and TNF-α, implicated in MPN pathogenesis [].
Physical and Chemical Properties Analysis
  • Oral bioavailability: BMS-911543 is orally bioavailable, demonstrated by its efficacy in preclinical in vivo models following oral administration [, , , ].
  • Metabolic liability: Initial compounds faced challenges related to metabolic stability. Structural modifications, particularly at the C-4 position of the heterocycle, addressed this issue, leading to the development of BMS-911543 with an improved safety profile [].
  • Solubility: The low solubility of BMS-911543, along with other factors like enzyme saturation and inhibition, likely contributes to its nonlinear pharmacokinetic profile [].
Applications
  • Myeloproliferative Neoplasms (MPNs): BMS-911543 exhibits promising antiproliferative effects against JAK2V617F-positive MPN cells, showing potential for treating diseases like polycythemia vera, essential thrombocythemia, and myelofibrosis [, , , , ]. Studies show spleen volume reduction and symptom improvement in patients with myelofibrosis [, ].
  • Pancreatic Cancer: In preclinical models, BMS-911543 shows anti-tumor activity by inhibiting the growth of pancreatic ductal adenocarcinoma cells, reducing tumor burden, and increasing survival. Its impact on STAT5 signaling and potential to modulate the tumor microenvironment warrant further exploration [, ].
Future Directions
  • Overcoming Resistance: Developing strategies to overcome or circumvent resistance mechanisms, particularly in the context of JAK2 mutations arising from prolonged TKI exposure [, ]. Exploration of combination therapies with other targeted agents could enhance efficacy and prevent the development of resistance.
  • Clinical Trial Optimization: Conducting further clinical trials to define optimal dosing regimens, identify predictive biomarkers for response, and evaluate long-term efficacy and safety in diverse patient populations [, ].
  • Investigating Combination Therapies: Evaluating the efficacy of BMS-911543 in combination with other targeted therapies, such as BCL2/BCL-xL inhibitors, to potentially enhance anti-tumor effects and overcome resistance [].

Properties

CAS Number

1271022-90-2

Product Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

Molecular Formula

C23H28N8O

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N

SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6

Solubility

Soluble in DMSO, not in water

Synonyms

BMS911543; BMS-911543; BMS 911543.

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.